6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 845736-79-0
VCID: VC7697398
InChI: InChI=1S/C11H16ClN3/c12-10-6-7-11(15-14-10)13-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,15)
SMILES: C1CCC(CC1)CNC2=NN=C(C=C2)Cl
Molecular Formula: C11H16ClN3
Molecular Weight: 225.72

6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine

CAS No.: 845736-79-0

Cat. No.: VC7697398

Molecular Formula: C11H16ClN3

Molecular Weight: 225.72

* For research use only. Not for human or veterinary use.

6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine - 845736-79-0

Specification

CAS No. 845736-79-0
Molecular Formula C11H16ClN3
Molecular Weight 225.72
IUPAC Name 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine
Standard InChI InChI=1S/C11H16ClN3/c12-10-6-7-11(15-14-10)13-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,15)
Standard InChI Key ZQGVWZFLZIJXHS-UHFFFAOYSA-N
SMILES C1CCC(CC1)CNC2=NN=C(C=C2)Cl

Introduction

Structural and Molecular Characterization

Chemical Identity and Connectivity

6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine (CAS 845736-79-0) has the molecular formula C₁₁H₁₆ClN₃, with a molecular weight of 225.72 g/mol . Its structure comprises a pyridazine ring substituted at position 3 with an amine group linked to a cyclohexylmethyl moiety and at position 6 with a chlorine atom. The SMILES notation (C1CCC(CC1)CNC2=NN=C(C=C2)Cl) and InChIKey (ZQGVWZFLZIJXHS-UHFFFAOYSA-N) confirm this connectivity .

Conformational and Crystallographic Insights

While no crystallographic data exist for this specific compound, studies on analogous pyridazine derivatives, such as 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine, reveal planar pyridazine rings with dihedral angles between substituents ranging from 6.5° to 27.9° . Intramolecular hydrogen bonds (e.g., N–H⋯O) and π-π interactions (centroid separations: 3.47–3.68 Å) stabilize these structures . For 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine, similar non-classical C–H⋯N and π-π interactions are anticipated due to its aromatic and aliphatic components.

Physicochemical Properties

Predicted Collision Cross Sections (CCS)

Ion mobility spectrometry predictions for adducts of 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine indicate CCS values ranging from 149.9 Ų ([M+H]⁺) to 163.1 Ų ([M+Na]⁺) (Table 1) . These metrics are critical for mass spectrometry-based identification in complex matrices.

Table 1: Predicted Collision Cross Sections for Major Adducts

Adductm/zCCS (Ų)
[M+H]⁺226.11055149.9
[M+Na]⁺248.09249163.1
[M+NH₄]⁺243.13709158.9
[M-H]⁻224.09599154.0

Comparative Analysis with Analogous Compounds

Substituent Effects

Replacing the cyclohexylmethyl group in 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine with a cyclohexyl moiety (as in CAS 1014-77-3) reduces the molecular weight from 225.72 to 211.69 g/mol and alters logP values, affecting solubility .

Hydrogen Bonding Networks

Compared to 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine, which forms intramolecular N–H⋯O bonds , the target compound lacks hydrogen bond donors beyond the amine, limiting its crystalline network complexity.

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